molecular formula C9H12FNO B13606169 2-Amino-2-(4-fluorophenyl)propan-1-ol

2-Amino-2-(4-fluorophenyl)propan-1-ol

Cat. No.: B13606169
M. Wt: 169.20 g/mol
InChI Key: WJUJJENEORVCQQ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound features an amino group, a fluorophenyl group, and a hydroxyl group attached to a central carbon atom, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Nitro-2-(4-fluorophenyl)propan-1-ol using a reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the reductive amination of 4-Fluorophenylacetone with ammonia or an amine source in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-Oxo-2-(4-fluorophenyl)propan-1-ol.

    Reduction: 2-Amino-2-(4-fluorophenyl)propan-1-amine.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

2-Amino-2-(4-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of beta-blockers and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-(4-fluorophenyl)propan-2-ol
  • 2-Amino-2-(4-chlorophenyl)propan-1-ol
  • 2-Amino-2-(4-bromophenyl)propan-1-ol

Uniqueness

2-Amino-2-(4-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-amino-2-(4-fluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUJJENEORVCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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